amino]- CAS No. 102555-83-9](/img/structure/B15077175.png)
Acetamide, N-(2-chloro-6-methylphenyl)-2-[[2-(diethylamino)ethyl](phenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, methyl, and azanium groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of aniline derivatives, followed by the introduction of methyl and azanium groups through various organic reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated or demethylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
Biologically, this compound may be studied for its potential interactions with cellular components, such as proteins and nucleic acids, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications, including its potential as an antimicrobial or anticancer agent.
Industry
Industrially, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2,2′-Oxydiethylamine dihydrochloride
Uniqueness
Compared to similar compounds, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-(phenylmethyl)azanium dichloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
102555-83-9 |
|---|---|
Molekularformel |
C22H30ClN3O |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
2-[benzyl-[2-(diethylamino)ethyl]amino]-N-(2-chloro-6-methylphenyl)acetamide |
InChI |
InChI=1S/C22H30ClN3O/c1-4-25(5-2)14-15-26(16-19-11-7-6-8-12-19)17-21(27)24-22-18(3)10-9-13-20(22)23/h6-13H,4-5,14-17H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
IHBUSGGLXXXAML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



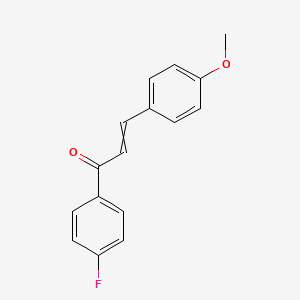
![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
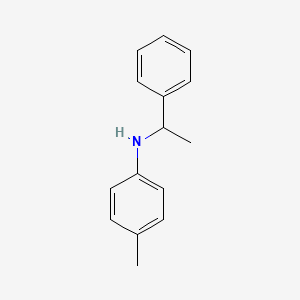
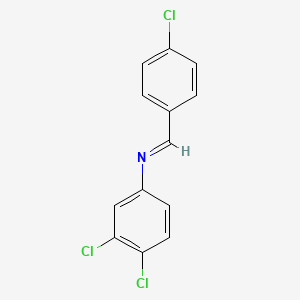
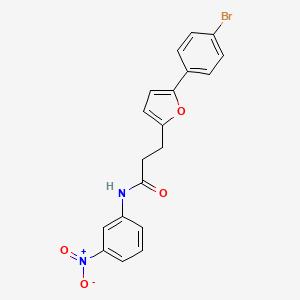
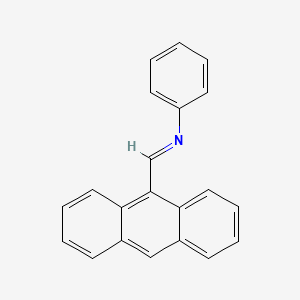

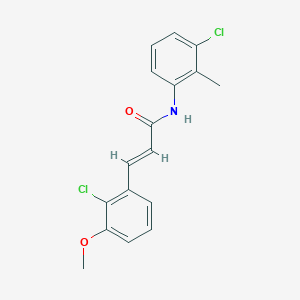
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
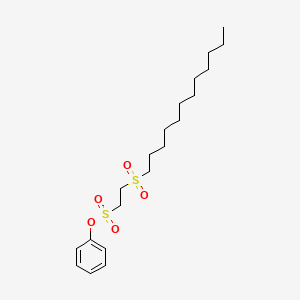

![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)
